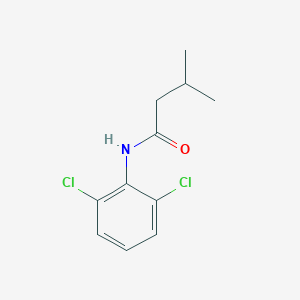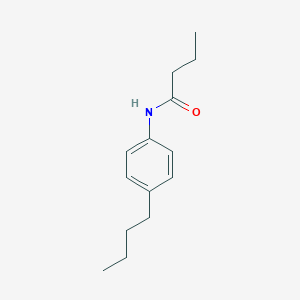
2-(4-chlorophenyl)-N-(3-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-(3-methoxyphenyl)acetamide, commonly known as CMMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CMMP belongs to the class of arylacetamide derivatives, which have been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of CMMP is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, such as gamma-aminobutyric acid (GABA) and glutamate. CMMP has been found to increase the levels of GABA in the brain, which has a calming effect and can reduce anxiety and seizures. It also inhibits the release of glutamate, which is an excitatory neurotransmitter that can cause neuronal damage in certain neurological disorders.
Biochemical and Physiological Effects:
CMMP has been found to have a significant effect on the central nervous system. It has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and chemokines. It also has a modulatory effect on ion channels, which can affect neuronal excitability and synaptic transmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CMMP is its potential therapeutic properties for neurological disorders. It has been found to be effective in preclinical studies and has shown promise as a potential treatment option. However, the limitations of CMMP include its low solubility, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its effectiveness.
Direcciones Futuras
There are several future directions for the research on CMMP. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the investigation of the potential therapeutic properties of CMMP for other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of more effective formulations and delivery methods for CMMP could improve its therapeutic potential. Finally, the investigation of the safety and toxicity of CMMP is also an important area of future research.
Métodos De Síntesis
The synthesis of CMMP involves the reaction of 4-chlorobenzoyl chloride with 3-methoxyaniline in the presence of a base such as triethylamine. The resulting product is then subjected to acetylation with acetic anhydride to obtain CMMP. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
CMMP has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities in preclinical studies. CMMP has also shown promise as a potential treatment for neuropathic pain, epilepsy, and other neurological disorders.
Propiedades
Fórmula molecular |
C15H14ClNO2 |
|---|---|
Peso molecular |
275.73 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C15H14ClNO2/c1-19-14-4-2-3-13(10-14)17-15(18)9-11-5-7-12(16)8-6-11/h2-8,10H,9H2,1H3,(H,17,18) |
Clave InChI |
YYIPWCUHQIJTKG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)CC2=CC=C(C=C2)Cl |
SMILES canónico |
COC1=CC=CC(=C1)NC(=O)CC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







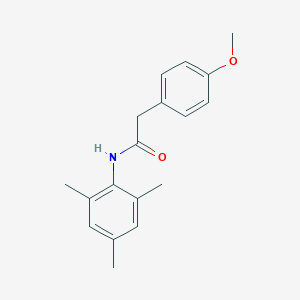
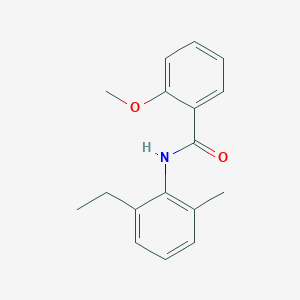
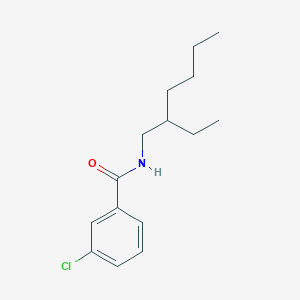
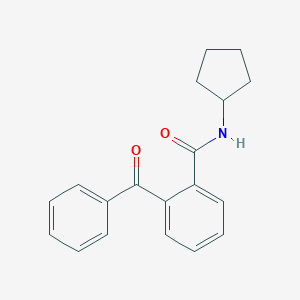
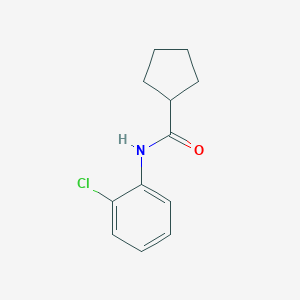

![N-(2-ethylhexyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291582.png)
